N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Description
Historical Development and Context
The development of this compound is intertwined with the broader evolution of tetrazole chemistry, which began with the first tetrazole synthesis reported by J.A. Bladin in 1885. The specific compound this compound, identified by Chemical Abstracts Service registry number 63967-10-2, represents a sophisticated advancement in tetrazole chemistry.
The synthesis of this compound typically follows established methodologies for tetrazole formation. According to available literature, a common synthetic approach involves the coupling of tetrazole-substituted aniline derivatives with benzoyl chloride to form the benzamide moiety. This approach leverages the cycloaddition reaction between azides and nitriles to establish the tetrazole ring structure, followed by subsequent functionalization.
Significant progress in tetrazole synthesis occurred in the early 2000s when Demko and Sharpless developed more efficient and environmentally friendly methods for tetrazole formation. Their pioneering work involved formal cycloaddition of azides to nitriles under milder conditions, which facilitated the synthesis of complex tetrazole derivatives including mercapto-tetrazole compounds like the one under discussion.
Significance in Heterocyclic Chemistry
This compound holds particular importance in heterocyclic chemistry due to its structural complexity and multifunctional nature. Several aspects contribute to its significance:
Structural Versatility : The compound integrates three important structural elements: a nitrogen-rich tetrazole ring, a reactive mercapto group, and a benzamide moiety. This combination creates a molecule with multiple reactive sites that can be modified for various applications.
Electronic Properties : The tetrazole ring functions as a bioisostere for carboxylic acid groups, with similar pKa values (approximately 4.76) and ionization profiles at physiological pH. This makes tetrazole-containing compounds valuable in medicinal chemistry where metabolic stability is required while maintaining similar binding profiles to carboxylic acid-containing structures.
Hydrogen Bonding Capabilities : The compound possesses exceptional hydrogen bonding characteristics through its tetrazole and benzamide functional groups. Research demonstrates that tetrazoles can form stable hydrogen bonds simultaneously with multiple proton donors and acceptors, creating unique interaction profiles with biological targets.
Synthetic Utility : As documented in chemical research, the compound serves as an important intermediate in the synthesis of more complex molecules. Its multiple functional groups provide diverse reaction sites for further transformations.
The following table summarizes the key structural elements and their contributions to the compound's significance:
| Structural Element | Chemical Feature | Significance in Chemistry |
|---|---|---|
| Tetrazole ring | Five-membered ring with four nitrogen atoms | Bioisosteric replacement for carboxylic acids; aromatic character; high nitrogen content |
| Mercapto group | Sulfur-containing functional group | Reactive site for oxidation, reduction, substitution reactions; metal coordination |
| Benzamide moiety | Amide connection to phenyl ring | Hydrogen bonding donor/acceptor; structural rigidity; potential for π-stacking interactions |
| Phenyl linker | Aromatic ring connecting tetrazole and benzamide | Provides structural rigidity and potential for substitution reactions |
Tetrazole Chemistry: Fundamental Principles
Tetrazoles are heterocyclic compounds consisting of a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole moiety in this compound contributes significantly to its chemical behavior and applications.
Tetrazoles exist in several isomeric forms, with 1H-, 2H-, and 5H-tetrazole being the primary tautomers. In the solid phase, the equilibrium between these tautomers typically favors the 1H-form, while the 2H-tautomer predominates in the gas phase. The 1H- and 2H-isomers demonstrate aromatic character with 6 π-electrons, while the 5H-isomer is generally non-aromatic.
The synthesis of tetrazole derivatives involves several established methodologies:
1,3-Dipolar Cycloaddition : The most common approach is the reaction between nitriles and azides (either azide ions or hydrazoic acid). This method was first reported by Hantzsch and Vagt in 1901.
Pinner Reaction : This approach uses organic nitriles with sodium azide in the presence of a buffered strong acid to synthesize 5-substituted 1H-tetrazoles.
Multicomponent Reactions : Recent advancements include one-pot multicomponent condensation reactions of aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide.
Metal-Catalyzed Synthesis : Iron-catalyzed reactions have been developed for generating sulfonylated tetrazoles through five-component reactions involving alkynes, DABCO·(SO₂)₂, and trimethylsilyl azide.
Tetrazole chemistry is characterized by several fundamental properties relevant to this compound:
Aromaticity and Stability : The tetrazole ring possesses aromatic character, contributing to its stability despite the high nitrogen content.
Acidic Character : Tetrazoles are acidic heterocycles with pKa values similar to carboxylic acids, making them valuable bioisosteres in medicinal chemistry.
Hydrogen Bonding : Tetrazoles form stable hydrogen bonds with multiple proton donors and acceptors, influencing their intermolecular interactions.
Metabolic Stability : Compared to carboxylic acids, tetrazoles demonstrate greater metabolic stability while maintaining similar binding profiles.
The following table compares key properties of tetrazole isomers relevant to understanding this compound:
| Property | 1H-Tetrazole | 2H-Tetrazole | 5H-Tetrazole |
|---|---|---|---|
| Aromaticity | Aromatic (6 π-electrons) | Aromatic (6 π-electrons) | Non-aromatic |
| Predominant Phase | Solid phase | Gas phase | Less common |
| Tautomeric Stability | High stability in solids | Favored in gas phase | Lowest stability |
| Hydrogen Bonding | Strong donor/acceptor | Strong acceptor | Variable |
| Acidity (pKa) | ~4.76 | ~4.9 | Less acidic |
Mercapto-Tetrazole Derivatives as a Chemical Class
Mercapto-tetrazole derivatives, including this compound, constitute an important subset of tetrazole chemistry. The mercapto group (-SH) attached to the tetrazole ring imparts distinctive chemical properties and reactivity patterns.
A defining characteristic of mercapto-tetrazoles is their tautomerism. These compounds can exist in both thiol (mercapto) and thione tautomeric forms. Research on related compounds like 5-mercapto-1-methyltetrazole indicates that the thione form (1-methyl-1,4-dihydro-5H-tetrazol-5-thione) often represents the global minimum energy configuration in the gas phase and is considerably more stable than other tautomers.
The mercapto group in this compound undergoes various chemical transformations that define its reactivity profile:
Oxidation Reactions : The mercapto group can be oxidized to form disulfides, an important reaction in biological systems and pharmaceutical applications.
Nucleophilic Substitutions : The mercapto group acts as a nucleophile in substitution reactions, providing a reactive site for further functionalization.
Metal Coordination : Mercapto-tetrazoles can coordinate with metal ions through the sulfur atom, forming stable complexes relevant to coordination chemistry and catalysis.
Photochemical Transformations : Studies on mercapto-tetrazoles have revealed rich photochemistry. Upon UV irradiation, these compounds undergo various transformations including molecular nitrogen expulsion, ring cleavage, and rearrangements.
The photochemistry of mercapto-tetrazole derivatives is particularly noteworthy. Research on 5-mercapto-1-methyltetrazole demonstrated that UV irradiation (λ>235 nm) induces several photochemical processes:
- Molecular nitrogen expulsion producing 1-methyl-1H-diazirene-3-thiol in different conformations
- Ring cleavage generating methyl isothiocyanate and azide
- Simultaneous elimination of nitrogen and sulfur yielding N-methylcarbodiimide
Mercapto-tetrazole derivatives have found significant applications across multiple fields:
Pharmaceutical Development : 5-Mercapto-1-methyltetrazole has been used in the synthesis of pharmacologically active cephalosporins.
Biochemical Applications : As cesium salts, mercapto-tetrazoles have been employed as components of thiolate/disulfide redox couples.
Enzyme Modulation : These compounds can influence prothrombin time and plasma factor levels, indicating potential applications in coagulation research.
Chemical Synthesis : Mercapto-tetrazoles serve as versatile building blocks in the creation of complex heterocyclic structures.
The following table summarizes key reactions and transformations of mercapto-tetrazole derivatives relevant to this compound:
| Reaction Type | Conditions | Products | Significance |
|---|---|---|---|
| Oxidation | H₂O₂ or other oxidizing agents | Disulfides | Important for biological activity and protein interactions |
| Photolysis (UV) | λ>235 nm, matrix isolation | 1-methyl-1H-diazirene-3-thiol, methyl isothiocyanate, N-methylcarbodiimide | Demonstrates diversified photochemical pathways |
| Metal Coordination | Various metal salts | Metal complexes | Relevant for catalysis and material development |
| Nucleophilic Substitution | Reaction with electrophiles | Substituted derivatives | Enables diverse functionalization |
| Reduction | Sodium borohydride or catalytic hydrogenation | Reduced derivatives | Allows for structural modifications |
Properties
IUPAC Name |
N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-13(10-5-2-1-3-6-10)15-11-7-4-8-12(9-11)19-14(21)16-17-18-19/h1-9H,(H,15,20)(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOCCCCUKDDDDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=S)N=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572456 | |
| Record name | N-[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63967-10-2 | |
| Record name | N-[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-(5-MERCAPTO-1H-TETRAZOL-1-YL)PHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Tetrazole Ring Formation via [3+2] Cycloaddition
- Starting Materials: Aromatic nitriles (e.g., 3-aminobenzonitrile) and sodium azide.
- Catalyst: Aluminum chloride or other Lewis acids.
- Conditions: Heating at approximately 90 °C for several hours (e.g., 10–14 hours).
- Outcome: Formation of 5-mercapto-1H-tetrazole substituted aniline derivatives with high yields (69–91%).
This method is supported by research demonstrating excellent yields of tetrazole derivatives through cycloaddition catalyzed by aluminum chloride, which facilitates the reaction of nitriles with sodium azide to form the tetrazole ring efficiently.
Amide Bond Formation with Benzoyl Chloride
- Starting Material: 3-(5-Mercapto-1H-tetrazol-1-yl)aniline.
- Reagents: Benzoyl chloride.
- Solvent and Base: Pyridine or dimethylformamide (DMF) as solvent and base.
- Conditions: Room temperature stirring for several hours.
- Workup: Quenching with water, extraction with ethyl acetate, washing, drying, and recrystallization from ethanol.
The reaction proceeds via nucleophilic attack of the aniline nitrogen on the benzoyl chloride carbonyl carbon, forming the benzamide linkage. This step is commonly performed under mild conditions to preserve the sensitive tetrazole ring.
Alternative Preparation Routes and Cyclization Methods
Some studies describe the preparation of related tetrazole derivatives via Schiff base intermediates:
- Step 1: Formation of Schiff bases from N-[(4-aminophenyl)carbamothioyl]benzamide and aromatic aldehydes in DMF with glacial acetic acid.
- Step 2: Cyclization of Schiff bases with sodium azide in tetrahydrofuran under reflux for 10–14 hours to yield tetrazole derivatives.
- Step 3: Isolation by filtration, washing, and recrystallization.
This method highlights an alternative route to introduce the tetrazole moiety via azide cyclization on Schiff base precursors, which may be adapted for mercapto-substituted tetrazoles.
Industrial and Scale-Up Considerations
- The synthesis can be adapted to continuous flow reactors and automated systems to improve reproducibility, yield, and purity.
- Use of green chemistry principles such as solvent recycling and energy-efficient heating is recommended.
- Optimization of stoichiometry (e.g., 1:1.2 molar ratio of benzamide precursor to tetrazole) and catalytic bases (e.g., potassium carbonate) can enhance yield and reduce by-products.
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Solvent/Base | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Tetrazole ring formation | Aromatic nitrile + sodium azide + AlCl3 | None or THF | ~90 °C | 10–14 hours | 69–91 | [3+2] cycloaddition |
| Amide bond formation | 3-(5-Mercapto-1H-tetrazol-1-yl)aniline + benzoyl chloride | Pyridine or DMF | Room temperature | Several hours | High (not specified) | Nucleophilic substitution |
| Schiff base cyclization (alt.) | Schiff base + sodium azide | Tetrahydrofuran (THF) | Reflux (~65 °C) | 10–14 hours | Not specified | Alternative tetrazole ring introduction |
| Workup and purification | Water quench, extraction with ethyl acetate | - | - | - | - | Recrystallization from ethanol |
Research Findings on Preparation
- The cycloaddition method using nitriles and sodium azide catalyzed by aluminum chloride is highly efficient and yields pure tetrazole derivatives suitable for further functionalization.
- Amide bond formation under mild basic conditions preserves the integrity of the mercapto-tetrazole ring, crucial for biological activity.
- The alternative Schiff base approach offers a versatile route to heterocyclic derivatives but requires longer reaction times and careful purification.
Chemical Reactions Analysis
Oxidation Reactions
The mercapto (-SH) group on the tetrazole ring undergoes oxidation under mild conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂), resulting in disulfide bond formation.
| Reaction | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation of -SH | H₂O₂ (10% in ethanol, 25°C) | Disulfide-linked dimer | 85% |
| Oxidation of -SH | I₂ (aq. NaHCO₃, 0°C) | Tetrazole sulfonic acid | 72% |
Key Findings :
-
Disulfide formation enhances stability and modifies biological activity, particularly in enzyme inhibition studies.
-
Over-oxidation to sulfonic acid derivatives occurs under strong acidic conditions, reducing bioactivity .
Substitution Reactions
The benzamide and tetrazole moieties participate in nucleophilic and electrophilic substitutions.
Nucleophilic Aromatic Substitution
The electron-deficient tetrazole ring facilitates substitution at position 5:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Halogenation | Cl₂ (gas) | DMF, 80°C | 5-Chloro-tetrazole derivative |
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 5-Nitro-tetrazole derivative |
Amide Bond Functionalization
The benzamide group reacts with nucleophiles (e.g., amines, hydrazines):
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Hydrolysis | NaOH (6M) | Reflux, 6 hrs | 3-(5-Mercapto-tetrazol-1-yl)aniline |
| Aminolysis | Ethylenediamine | EtOH, 60°C | Diamide derivative |
Mechanistic Insight :
-
Hydrolysis proceeds via a tetrahedral intermediate, stabilized by the electron-withdrawing tetrazole group .
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles.
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| With Phenylacetylene | CuI, DIPEA | DMF, 120°C | Triazolo-tetrazole hybrid |
| With Acrylonitrile | UV light | THF, 25°C | Pyrazoline derivative |
Applications :
-
Triazolo-tetrazole hybrids exhibit enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
Reduction Reactions
Selective reduction of the tetrazole ring or amide group is achievable with tailored reagents:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Tetrazole reduction | NaBH₄/NiCl₂ | MeOH, 0°C | 5-Mercapto-dihydrotetrazole |
| Amide reduction | LiAlH₄ | THF, reflux | Benzylamine derivative |
Challenges :
-
Over-reduction of the tetrazole ring leads to ring-opening and mercaptan byproducts.
Coordination Chemistry
The thiol and tetrazole groups act as ligands for metal ions, forming stable complexes:
| Metal Ion | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | EtOH/H₂O, pH 7 | Cu-S coordination polymer | Catalytic oxidation |
| Zn(II) | DMSO, 60°C | Tetrahedral Zn complex | Photoluminescence |
Research Highlights :
Biological Activity Modulation via Reactions
Functionalization alters bioactivity:
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide has been investigated for its antimicrobial and anticancer properties. The mercapto group allows for interactions with biological targets, including enzymes and receptors, potentially inhibiting their activity. Research indicates that this compound can bind to proteins via disulfide bond formation with cysteine residues, which may modulate protein functions relevant to disease processes.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of bioactive molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The thiol group can be oxidized to form disulfides.
- Reduction : Potential reduction of nitro groups to amines.
- Substitution : Nucleophilic substitution reactions involving the benzamide group .
Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor , particularly in pathways related to cell signaling and proliferation. The tetrazole ring mimics carboxylic acids, allowing it to interact with active sites on enzymes effectively. This property is particularly valuable in drug design, where understanding binding affinities can lead to the development of more effective therapeutic agents .
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various applications:
- Antimicrobial Activity : In vitro studies demonstrated significant antibacterial activity against several strains of bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Properties : Research indicated that this compound could inhibit cell proliferation in cancer cell lines, suggesting mechanisms involving apoptosis pathways.
Mechanism of Action
The mechanism of action of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide
- 1-Phenyl-5-mercapto-1H-tetrazole
- 1-Phenyl-1H-tetrazole-5-thiol
Uniqueness
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is unique due to its combination of a tetrazole ring and a benzamide group, which imparts distinct chemical and biological properties.
Biological Activity
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a tetrazole ring and a benzamide moiety, enable it to interact with various biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is C14H11N5OS. The compound is characterized by:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids, facilitating interactions with enzymes and receptors.
- Benzamide Group : Enhances the compound's stability and solubility in biological systems.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The mechanism includes:
- Enzyme Interaction : The tetrazole structure allows binding to active sites of enzymes, potentially inhibiting their function.
- Cellular Pathways : The compound may influence pathways related to cell proliferation and apoptosis, indicating potential anticancer effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against various bacterial strains.
- Anticancer Potential : Investigations have shown that it may inhibit cancer cell proliferation in vitro, particularly in cell lines such as A-431 and TK-10.
- Enzyme Inhibition : Specific studies have focused on its ability to inhibit xanthine oxidase, which is relevant for conditions like gout.
Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated significant cytotoxicity, with IC50 values below that of standard chemotherapeutics like doxorubicin.
Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry assessed the compound's effectiveness as a xanthine oxidase inhibitor. The results demonstrated a competitive inhibition mechanism, suggesting potential therapeutic applications in managing hyperuricemia.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-(5-Mercapto-1H-tetrazol-1-yl)acetamide | Similar tetrazole structure | Moderate antimicrobial |
| 1-Phenyl-5-mercapto-1H-tetrazole | Simple mercapto group | Limited enzyme inhibition |
| 2-Mercapto-6-phenylpyrimidine derivatives | Different ring structure | Potent xanthine oxidase inhibition |
Q & A
Q. What are the optimized synthetic routes for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling of substituted benzoic acids with tetrazole-containing anilines. Key steps include:
- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI).
- Step 2 : Amide bond formation under reflux in aprotic solvents (e.g., DMF or THF).
- Step 3 : Introduction of the mercapto group via post-synthetic modification (e.g., using Lawesson’s reagent).
Optimization strategies: - Catalysts : Use of DMAP or HOBt to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
- Purity control : Monitor via TLC (silica gel GF254) and confirm with HPLC (>95% purity) .
Q. How is structural characterization performed for this compound, and what analytical discrepancies should researchers anticipate?
- Methodological Answer : Primary techniques :
- NMR (¹H/¹³C) : Confirm the presence of the mercapto (-SH) proton (~1.5–2.5 ppm, broad singlet) and tetrazole ring protons (8.5–9.0 ppm). Note: Mercapto protons may be absent in D₂O-exchanged spectra due to exchange broadening .
- FTIR : Key peaks include N-H stretch (~3300 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and S-H stretch (~2550 cm⁻¹).
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ ion matching the molecular weight (e.g., 355.38 g/mol as per Agfa-Labs data) .
Discrepancies : - Variability in melting points due to polymorphism (e.g., 165–167°C vs. 170–172°C in different solvents) .
- Conflicting NMR assignments for ortho-substituted phenyl protons; use 2D-COSY to resolve .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer : Key modifications for SAR :
- Tetrazole ring : Replace 5-mercapto with methyl or ethyl groups to assess redox activity .
- Benzamide substituents : Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) to modulate receptor binding .
Assays : - Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ comparison).
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
Data interpretation : Correlate logP (calculated via ChemDraw) with cytotoxicity; higher hydrophobicity often enhances membrane permeability but may reduce solubility .
Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 1.2 µM to 5.6 µM) may arise from:
- Assay conditions : Validate buffer pH (optimum 7.4) and temperature (37°C) .
- Enzyme source : Use recombinant human enzymes vs. animal-derived isoforms.
- Positive controls : Include celecoxib (COX-2) or indomethacin (COX-1) to benchmark activity .
Advanced validation : - Molecular docking : Use AutoDock Vina to compare binding poses in enzyme active sites (e.g., PDB ID 1CX2 for COX-2) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG) independently .
Q. How can computational methods predict the metabolic stability of this compound?
- Methodological Answer : In silico tools :
- SwissADME : Predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the benzamide group) .
- MetaSite : Identify susceptible sites (e.g., mercapto group prone to glutathione conjugation) .
Experimental validation : - Microsomal stability assay : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS. A half-life <30 min indicates rapid metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
